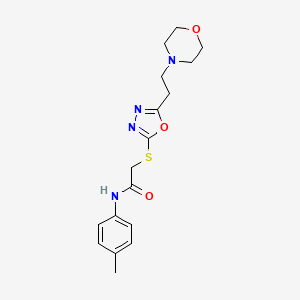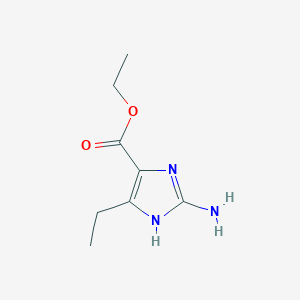
2,2-bis(Hydroxymethyl)-3,4-dihydro-1(2H)-napthalenonebenzaldehyde acetal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a derivative of 2,2-Bis(hydroxymethyl)butyric acid . This is an organic compound with hydroxy and carboxyl groups .
Synthesis Analysis
There are studies on the synthesis of compounds related to 2,2-bis(hydroxymethyl)propionic acid . These studies involve the use of this compound as a starting material for the synthesis of various derivatives .Molecular Structure Analysis
The molecular structure of related compounds such as 2,2-Bis(hydroxymethyl)propionic acid has been studied . These studies provide insights into the molecular structure of these compounds .Chemical Reactions Analysis
There are studies on the chemical reactions involving compounds related to 2,2-bis(hydroxymethyl)propionic acid . These studies provide insights into the chemical reactions that these compounds can undergo .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as 2,2-Bis(hydroxymethyl)butyric acid have been studied . These studies provide insights into the physical and chemical properties of these compounds .Aplicaciones Científicas De Investigación
Human Exposure to Non-Persistent Environmental Chemicals
Research on non-persistent environmental chemicals, such as phthalates, bisphenol A (BPA), and others, has highlighted their widespread presence in industrial and consumer products and their potential endocrine-disrupting effects. Studies have shown that nearly all individuals are exposed to common phthalates and BPA, among other chemicals, indicating a universal exposure risk through everyday products (Frederiksen et al., 2014). This underscores the importance of understanding the sources, pathways, and health implications of exposure to these and related chemical compounds.
Dietary Intervention to Reduce Exposure
Interventions such as dietary changes have been studied for their potential to reduce exposure to harmful chemicals like BPA and phthalates. One study found that a "fresh foods" dietary intervention, avoiding canned or plastic-packaged foods, significantly reduced urinary levels of BPA and phthalate metabolites, demonstrating the effectiveness of dietary choices in managing chemical exposure (Rudel et al., 2011).
Occupational Exposure and Health Risks
The processing of phenol-formaldehyde resins and other industrial activities can expose workers to harmful chemicals, including formaldehyde, phenol, and various volatile organic compounds. Such exposure has been linked to potential health risks, including carcinogenic effects, highlighting the need for protective measures and further research into safer industrial practices (Pośniak et al., 2001).
Environmental and Indoor Chemical Exposure
Studies have also investigated the exposure to environmental chemicals in various settings, including indoor environments, where dust can act as a reservoir for endocrine-disrupting compounds such as phthalates, parabens, and bisphenol A. These findings highlight the pervasive nature of such chemicals and the potential for significant human exposure even within homes (Wang et al., 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-phenylspiro[1,3-dioxane-5,2'-3,4-dihydronaphthalene]-1'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c20-17-16-9-5-4-6-14(16)10-11-19(17)12-21-18(22-13-19)15-7-2-1-3-8-15/h1-9,18H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAACMKSHLZPSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(COC(OC2)C3=CC=CC=C3)C(=O)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyl)acetamide](/img/structure/B2766008.png)



![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2766015.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-(5-methylisoxazole-3-carbonyl)piperazin-1-yl)ethyl)acetamide hydrochloride](/img/structure/B2766018.png)
![Ethyl 2-(2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B2766020.png)
![9-cyclohexyl-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2766021.png)

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N,N-diethylquinoxaline-6-sulfonamide](/img/structure/B2766027.png)


![4-(4-Chlorophenoxy)-2-[(2,6-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine](/img/structure/B2766031.png)